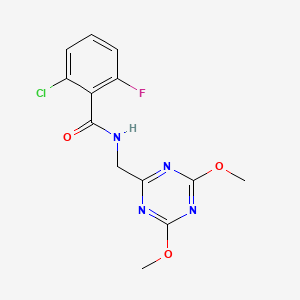

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide, also known as CDMTF, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CDMTF is a member of the benzamide family and has been synthesized using various methods.

Scientific Research Applications

Molecular Structure and Nonlinear Optics

The research on similar triazine compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, explores their crystal structures and potential as materials for octupolar nonlinear optics (NLO). These structures are characterized by specific hydrogen bonds and elaborate two-dimensional networks, indicating their utility in developing NLO materials. The study emphasizes the role of triazine derivatives in advancing optical technologies, suggesting potential applications of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-6-fluorobenzamide in similar contexts (Boese et al., 2002).

Synthesis and Chemical Transformations

The chemical serves as a precursor in various synthesis processes, highlighting its versatility in chemical reactions. For example, its derivative, 2-chloro-4,6-dimethoxy-1,3,5-triazine, is utilized in the synthesis of complex molecules and demonstrates its significance in facilitating chemical transformations. This reactivity is crucial for developing new compounds with potential applications in medicinal chemistry and material science (Fridman et al., 2003).

Antimicrobial Applications

Compounds synthesized from fluorobenzamides, including those related to this compound, show promising antimicrobial activity. Their structure-activity relationship, particularly the presence of fluorine atoms, enhances their antimicrobial efficiency. This aspect underscores the compound's potential in contributing to the development of new antimicrobial agents (Desai et al., 2013).

Condensing Agent in Organic Synthesis

Its role as an efficient condensing agent leading to the formation of amides and esters has been highlighted. The compound, through its derivatives, facilitates condensation reactions, offering a practical approach to synthesizing a wide range of organic compounds. This functionality is instrumental in organic synthesis, where the creation of amides and esters is a fundamental process (Kunishima et al., 1999).

Novel Synthesis Routes

Innovation in synthetic chemistry is another application, where the compound is involved in the novel synthesis of 4H-1,4-benzoxazines. This demonstrates its utility in enabling alternative synthetic pathways for complex molecules, potentially leading to new drug candidates or materials with unique properties (Kudo et al., 1996).

Mechanism of Action

Target of Action

It is known that this compound is a highly reactive peptide coupling agent , which suggests that its targets could be various proteins or peptides in the body.

Mode of Action

The compound, also known as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), reacts with carboxylic acids to form active esters . These esters are highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile . This reaction is often used in the synthesis of peptides .

Pharmacokinetics

It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under inert atmosphere and room temperature conditions . Additionally, its reactivity may be influenced by the pH and temperature of its environment.

Biochemical Analysis

Biochemical Properties

The compound, 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide, plays a significant role in biochemical reactions, particularly in the formation of amides . It interacts with carboxylic acids and amines to form amides . The nature of these interactions involves the formation of an active ester intermediate, which then undergoes nucleophilic attack by an amine .

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide involves the formation of an active ester intermediate. The carboxylic acid reacts with the compound to form this intermediate, which is highly reactive and can undergo a nucleophilic attack by an amine . This results in the formation of an amide and the release of a molecule of 4,6-dimethoxy-1,3,5-triazin-2-ol .

properties

IUPAC Name |

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O3/c1-21-12-17-9(18-13(19-12)22-2)6-16-11(20)10-7(14)4-3-5-8(10)15/h3-5H,6H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILADUMVQDUCION-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=C(C=CC=C2Cl)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)

![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-4-piperidinecarboxamide](/img/structure/B2388938.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)

![10,11-Dimethoxy-6,8,13,13a-tetrahydro-5H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B2388951.png)

![tert-butyl 6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2388953.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B2388959.png)